2-isobutyl-5-(trifluoromethyl)-1H-imidazole
Description
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Properties
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-5(2)3-7-12-4-6(13-7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLJINACOKMWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 2-isobutyl-5-trifluoromethylimidazole
The Chemical Structure of 2-Isobutyl-5-Trifluoromethylimidazole: An In-Depth Technical Guide
Part 1: Executive Summary & Structural Identity
2-Isobutyl-5-trifluoromethylimidazole (CAS: 33469-27-1 ) represents a specialized fluorinated heterocyclic building block critical in modern medicinal chemistry.[1] Its structural architecture combines the lipophilic bulk of an isobutyl group at the C2 position with the electron-withdrawing, metabolically stable trifluoromethyl (-CF3) group at the C4/C5 position.[1]
This scaffold is frequently employed as a bioisostere for amide bonds or phenyl rings in drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase) and S1P1 receptor modulators. The unique electronic push-pull system created by the electron-rich imidazole ring and the electron-deficient -CF3 group imparts distinct acidity (pKa modulation) and hydrogen-bonding capabilities essential for active site binding.[1]
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description |
| IUPAC Name | 2-(2-methylpropyl)-4-(trifluoromethyl)-1H-imidazole |
| CAS Number | 33469-27-1 |
| Molecular Formula | C8H11F3N2 |
| Molecular Weight | 192.18 g/mol |
| LogP (Predicted) | ~2.3 - 2.6 (High lipophilicity due to -CF3 and isobutyl) |
| pKa (NH) | ~10.5 (Acidic shift due to -CF3 withdrawing effect) |
| Tautomerism | Exists in equilibrium between 4-CF3 (major) and 5-CF3 forms in solution.[1] |
Part 2: Structural Analysis & Tautomerism
The core challenge and feature of this molecule is its annular tautomerism .[1] In the absence of N-substitution, the proton oscillates between N1 and N3.[1]
-
Tautomer A (4-CF3): The proton is on the nitrogen adjacent to the carbon bearing the -CF3 group.[1] This is often the favored tautomer in solution due to hydrogen bonding and electronic stabilization.[1]
-
Tautomer B (5-CF3): The proton is on the distal nitrogen.[1]
-
Implication: For N-alkylation reactions, this equilibrium leads to regioisomeric mixtures (N1-alkyl vs. N3-alkyl products), necessitating careful control of reaction conditions (solvent polarity, base selection).[1]
Visualizing the Tautomeric Equilibrium
Figure 1: The rapid tautomeric equilibrium characteristic of 4(5)-substituted imidazoles. The -CF3 group's electron-withdrawing nature influences the population ratio.
Part 3: Synthetic Pathways & Protocols
To ensure high fidelity and reproducibility, the Amidine Condensation Route is recommended over the aldehyde-ammonia (Debus-Radziszewski) method.[1] The amidine route offers superior regiocontrol and yield, minimizing byproduct formation.[1]
Retrosynthetic Analysis
The molecule is disconnected into two primary precursors:
-
Isovaleramidine Hydrochloride : Derived from isovaleronitrile.[1]
-
3-Bromo-1,1,1-trifluoroacetone : The fluorinated electrophile.[1]
Figure 2: Retrosynthetic disconnection showing the convergent assembly of the imidazole ring.
Detailed Experimental Protocol
Step 1: Preparation of Isovaleramidine Hydrochloride (The Pinner Synthesis)
-
Reagents: Isovaleronitrile (1.0 eq), Dry HCl gas (excess), Anhydrous Methanol (1.1 eq), Ammonia (gas or methanolic solution).
-
Procedure:
-
Dissolve isovaleronitrile in anhydrous ether/dioxane at 0°C.
-
Add anhydrous methanol (1.1 eq).[1]
-
Bubble dry HCl gas through the solution until saturation (approx. 4-6 hours) to form the imidate ester hydrochloride precipitate.
-
Isolate the solid imidate ester by filtration under inert atmosphere (hygroscopic!).
-
Resuspend in anhydrous methanol and treat with excess ammonia (NH3) at 0°C to RT for 12 hours.
-
Concentrate and recrystallize to obtain Isovaleramidine HCl .
-
Step 2: Cyclocondensation to 2-Isobutyl-5-trifluoromethylimidazole
-
Reagents: Isovaleramidine HCl (1.0 eq), 3-Bromo-1,1,1-trifluoroacetone (1.1 eq), Sodium Bicarbonate (NaHCO3, 2.5 eq), Water/THF (1:1 v/v).
-
Procedure:
-
Dissolution: Dissolve Isovaleramidine HCl in Water/THF mixture.
-
Basification: Add NaHCO3 slowly to neutralize the HCl and create the free amidine base in situ.[1]
-
Addition: Add 3-Bromo-1,1,1-trifluoroacetone dropwise at 0°C to prevent exotherm-driven polymerization.
-
Cyclization: Heat the mixture to reflux (approx. 70°C) for 4–6 hours. The mechanism involves nucleophilic attack of the amidine nitrogen on the ketone, followed by alkylation and dehydration.
-
Workup: Cool to RT. Remove THF in vacuo. Extract the aqueous residue with Ethyl Acetate (3x).[1]
-
Purification: Wash organics with brine, dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient). The product is a white to off-white solid.[1]
-
Part 4: Reactivity & Medicinal Chemistry Applications
Regioselective N-Alkylation
The most critical reactivity profile for this scaffold is N-alkylation.[1] Due to the Steric vs. Electronic conflict:
-
Sterics: The isobutyl group at C2 hinders the N1/N3 sites slightly, but the -CF3 group at C4/C5 exerts a stronger electronic effect.[1]
-
Outcome: Alkylation typically favors the nitrogen distal to the bulky/electron-withdrawing -CF3 group (the N1 position relative to 4-CF3) under basic conditions (NaH/DMF), but mixtures are common.[1]
-
Protocol Tip: Use Cesium Carbonate (Cs2CO3) in DMF at lower temperatures to improve regioselectivity ratios.[1]
Bioisosterism in Drug Design
The 2-isobutyl-5-trifluoromethylimidazole moiety is a proven bioisostere for:
-
Leucine-mimics: The isobutyl group replicates the side chain of Leucine, fitting into hydrophobic pockets (e.g., S1P1 receptor hydrophobic tunnel).
-
Amide Bonds: The imidazole ring provides hydrogen bond donor/acceptor motifs similar to a peptide bond but with improved metabolic stability against peptidases.[1]
Metabolic Stability
The -CF3 group blocks metabolic oxidation at the C4/C5 position (a common soft spot in simple imidazoles).[1] The isobutyl group is susceptible to CYP450 hydroxylation at the tertiary carbon, often requiring further optimization (e.g., deuteration) in late-stage drug design.[1]
References
-
BenchChem . The Genesis of a Key Fluorinated Heterocycle: A Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. Link (Accessed 2024).
-
National Institutes of Health (NIH) .[1] One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles. Link (Accessed 2024).
-
ChemicalBook . 2-Isobutyl-5-(trifluoromethyl)-1H-imidazole Product Page (CAS 33469-27-1). Link (Accessed 2024).
-
Google Patents . CN110903245A - Key intermediate for synthesizing 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole.[1] Link (Accessed 2024).
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tautomerism of 5-trifluoromethyl substituted imidazoles
An In-Depth Technical Guide to the Tautomerism of 5-Trifluoromethyl Substituted Imidazoles
Abstract
The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] When appended to the imidazole ring, a privileged structure in numerous biological systems and approved drugs, the CF₃ group's potent electron-withdrawing nature significantly influences the annular tautomeric equilibrium.[3][4][5] This guide provides a comprehensive technical overview of the tautomerism in 5-trifluoromethyl substituted imidazoles. We will explore the fundamental principles governing this equilibrium, detail robust synthetic and analytical methodologies for its characterization, and discuss the critical implications for drug discovery and development professionals. This document is intended for researchers and scientists seeking to understand, control, and leverage the tautomeric behavior of these important fluorinated heterocycles.
Introduction: The Significance of Imidazole Tautomerism and Trifluoromethyl Substitution
Annular tautomerism in imidazoles refers to the migration of a proton between the two ring nitrogen atoms (N1 and N3).[6] For an unsymmetrically substituted imidazole, such as a 4- or 5-substituted variant, this process results in two distinct chemical entities with potentially different properties. The position of this equilibrium is not trivial; it can dramatically alter a molecule's hydrogen bonding capacity, dipole moment, pKa, and ultimately, its ability to interact with a biological target.[7][8]
The trifluoromethyl group is a bioisostere often used to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[1][2][9] Its powerful inductive electron-withdrawing effect (-I) is a dominant feature. When placed at the C5 (or C4) position of the imidazole ring, the CF₃ group acidifies the N-H protons, influencing which tautomeric form predominates. Understanding and predicting this preference is critical for rational drug design.
Figure 1: Annular tautomerism of 4/5-trifluoromethyl-1H-imidazole.
Synthetic Approaches to 5-Trifluoromethyl Imidazoles
A robust and versatile synthetic strategy is paramount for accessing these target molecules. While numerous methods exist for imidazole synthesis, not all are amenable to the inclusion of the often-sensitive trifluoromethyl group.[10] The stability of the CF₃ group can be context-dependent and susceptible to degradation, particularly under harsh basic or hydrolytic conditions.[9]
A notable approach is the Van Leusen reaction, which utilizes tosylmethylisocyanide (TOSMIC) and an appropriate N-aryltrifluoroacetimidoyl chloride.[10] This method is advantageous due to its mild reaction conditions and tolerance for a wide range of substrates, making it suitable for building libraries of substituted imidazoles for biological screening.[10] Another effective strategy involves the aza-Michael initiated ring closure (aza-MIRC) between trifluoromethyl(α-bromoalkenyl)ketones and benzimidamides, which proceeds through an adduct formation, intramolecular substitution, and subsequent aromatization.[11][12][13]
Characterization of Tautomeric Equilibrium
Determining the position of the tautomeric equilibrium requires a multi-faceted analytical approach. No single technique provides a complete picture; therefore, the convergence of data from spectroscopic, crystallographic, and computational methods is essential for a definitive assignment.
Figure 2: A multi-technique workflow for characterizing tautomeric equilibrium.
NMR Spectroscopy: The Primary Solution-State Probe
NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[14] The key principle is that if the proton exchange between the two tautomers is slow on the NMR timescale, distinct sets of signals will be observed for each species. If the exchange is fast, an averaged spectrum is observed.
Self-Validating Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation:
-
Dissolve an accurately weighed sample (5-10 mg) of the 5-trifluoromethyl imidazole derivative in a deuterated solvent (0.6 mL), such as CDCl₃, Acetone-d₆, or DMSO-d₆.
-
Causality: The choice of solvent is critical as it can influence the tautomeric equilibrium.[8] A range of solvents from non-polar to polar and aprotic to protic should be investigated to map the solvent effect.
-
Ensure the use of anhydrous solvents where possible to avoid potential hydrolysis of the CF₃ group.[9]
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra at a controlled temperature (e.g., 298 K).
-
¹⁹F NMR is the most direct method for detecting the integrity of the CF₃ group. A characteristic singlet or quartet (depending on coupling) is expected. The appearance of new signals may indicate degradation.[9]
-
¹³C NMR is particularly informative. The carbon of the CF₃ group will appear as a quartet due to ¹JCF coupling. Crucially, the chemical shifts of the ring carbons C4 and C5 are highly sensitive to the position of the proton. The difference in chemical shift (Δδ) between C4 and C5 is significantly different for the two tautomers.[15]
-
Consider acquiring a ¹⁵N NMR spectrum or a 2D ¹H-¹⁵N HMBC experiment. The ¹⁵N chemical shifts of the ring nitrogens are exquisitely sensitive to their protonation state, providing unambiguous evidence of the tautomer structure.[16]
-
-
Data Analysis & Validation:
-
Signal Assignment: Assign all signals in the spectra. 2D experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment.
-
Tautomer Identification: Compare the experimental chemical shifts, particularly of C4 and C5, to those of model compounds (e.g., 1,4-dimethylimidazole vs. 1,5-dimethylimidazole) or to values predicted by DFT calculations.[15] This comparison serves as a self-validating system for your assignment.
-
Quantification: If distinct signals are observed for both tautomers, determine the tautomeric ratio (K_T) by integrating the corresponding non-overlapping signals in the ¹H or ¹⁹F NMR spectra.
-
| Analytical Technique | Information Provided | Key Considerations |
| ¹H NMR | Proton chemical shifts, coupling constants. Allows for quantification if exchange is slow. | Signals can be broad due to exchange. Chemical shifts are averaged in fast exchange regimes. |
| ¹³C NMR | Highly sensitive to the electronic environment. Δδ (C4-C5) is a key diagnostic marker.[15] | Requires longer acquisition times. Provides structural confirmation. |
| ¹⁹F NMR | Confirms the integrity of the CF₃ group.[9] Can be used for quantification. | Highly sensitive and often has a clean baseline. |
| ¹⁵N NMR | Unambiguously determines the protonation site of the nitrogen atoms.[16] | Low natural abundance and sensitivity require longer experiments or enriched samples. |
Table 1: Summary of NMR techniques for tautomer analysis.
X-ray Crystallography: The Definitive Solid-State View
Single-crystal X-ray diffraction provides an unambiguous snapshot of the molecule's structure in the solid state.[17][18] It allows for the precise determination of bond lengths and the explicit localization of the hydrogen atom on one of the nitrogen atoms, definitively identifying the tautomer present in the crystal lattice.
-
Causality and Limitations: While providing a definitive structure, it is crucial to remember that the solid-state structure is heavily influenced by crystal packing forces and intermolecular interactions (e.g., hydrogen bonding).[17] The tautomer observed in the crystal may not be the major tautomer present in solution, where the molecule is solvated. Therefore, crystallographic data must be interpreted in conjunction with solution-state data.
Computational Chemistry: A Predictive and Explanatory Tool
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism.[19][20][21] These methods can predict the relative stabilities (energies) of the different tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[19][22]
-
Expertise in Application: DFT calculations are not merely a black box. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results.[20]
-
Self-Validation: A key application is the prediction of NMR chemical shifts.[15][16] By calculating the expected ¹³C and ¹⁵N chemical shifts for each tautomer, one can directly compare them with experimental data. A strong correlation between the calculated shifts for one tautomer and the observed spectrum provides powerful evidence for its predominance. This synergy between computation and experiment is a hallmark of a robust analytical workflow.
Factors Influencing Tautomeric Equilibrium
The preference for one tautomer over another is a delicate balance of electronic and environmental factors.
Figure 3: Key factors influencing the tautomeric equilibrium of substituted imidazoles.
-
Electronic Effects: The strongly electron-withdrawing CF₃ group destabilizes a positive charge. In the protonated form of the imidazole, the tautomer where the proton is further from the CF₃ group is generally favored. In the neutral form, the CF₃ group increases the acidity of the adjacent N-H proton, making the other nitrogen more basic. This typically favors the tautomer where the proton is on the nitrogen distal to the CF₃ group (the 5-CF₃ tautomer).[19]
-
Solvent Effects: Polar, protic solvents can stabilize one tautomer over another by forming specific hydrogen bonds.[8][21] The relative stability can even invert upon changing the solvent.
-
Steric Effects: Bulky substituents adjacent to a nitrogen atom can disfavor the tautomer where the proton resides on that nitrogen due to steric hindrance.
Implications in Drug Discovery
The tautomeric state of a drug molecule is of paramount importance as it dictates the geometry and hydrogen bonding pattern presented to a biological target, such as an enzyme active site or a receptor.[4][23] A drug may bind preferentially in one tautomeric form.
-
Receptor Binding: The roles of hydrogen bond donor and acceptor are switched between the two tautomers. If a protein active site requires a hydrogen bond donor at N1, only the tautomer with a proton at N1 will bind effectively.
-
Pharmacokinetics (ADME): Properties like pKa, lipophilicity (logP), and membrane permeability are all influenced by the tautomeric ratio. Since these properties govern a drug's absorption, distribution, metabolism, and excretion, controlling or at least understanding the tautomeric state is vital for optimizing a drug candidate's profile.[1]
For drug development professionals, failing to characterize the tautomeric state of a lead compound can lead to misleading structure-activity relationships (SAR) and potential failure in later-stage development. It is essential to determine if the active species is the major tautomer in solution or a minor tautomer that is "selected" by the biological target upon binding.
Conclusion
The is a complex phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. The potent electron-withdrawing nature of the trifluoromethyl group exerts a dominant influence on the equilibrium position. A rigorous and integrated analytical approach, combining high-field NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations, is mandatory for the unambiguous characterization of these systems. For scientists in drug discovery, a thorough understanding and control of this tautomerism are not merely academic exercises; they are critical prerequisites for the rational design and optimization of novel therapeutics.
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Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. (n.d.). Bentham Science Publisher. Retrieved February 13, 2026, from [Link]
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Theoretical studies on tautomerism of imidazole-2-selenone | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Synthesis of Trifluoromethyl-Containing Imidazoles. (2014). J. Fluorine Chem., 163, 34–37. Retrieved February 13, 2026, from [Link]
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Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. (2024). Current Organic Synthesis, 21(2), 195-209. Bentham Science Publishers. Retrieved February 13, 2026, from [Link]
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Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016). Journal of Chemical Information and Modeling, 56(10), 2026-2036. [Link]
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(PDF) Synthesis of 5-(trifluoroacetyl)imidazoles from Bromoenones and Benzimidamides via Aza-Michael Initiated Ring Closure Reaction. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
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Theoretical and experimental (15)N NMR study of enamine-imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (2015). Magnetic Resonance in Chemistry, 53(12), 1031-1034. PubMed. Retrieved February 13, 2026, from [Link]
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Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved February 13, 2026, from [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). MDPI. Retrieved February 13, 2026, from [Link]
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Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. (2023). MDPI. Retrieved February 13, 2026, from [Link]
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Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Aminoalcohols. (2022). The Journal of Organic Chemistry, 87(9), 6246-6255. American Chemical Society. Retrieved February 13, 2026, from [Link]
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X-ray crystal structure of 5f shown at the 30% probability level. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. (1983). Journal of Biochemistry, 93(2), 483-494. PubMed. Retrieved February 13, 2026, from [Link]
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Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Tautomerism in imidazole unit. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]
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Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved February 13, 2026, from [Link]
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Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
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Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (n.d.). Scilit. Retrieved February 13, 2026, from [Link]
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Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PMC. Retrieved February 13, 2026, from [Link]
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Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). (n.d.). RSC Publishing. Retrieved February 13, 2026, from [Link]
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Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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DFT studies on tautomerism of C5-substituted 1,2,4-triazoles | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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X-ray crystallography experimental details. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
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2-isobutyl-5-(trifluoromethyl)-1H-imidazole solubility in organic solvents
Topic: 2-isobutyl-5-(trifluoromethyl)-1H-imidazole Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Medicinal Chemists, and Pre-formulation Scientists[1]
Executive Summary
2-isobutyl-5-(trifluoromethyl)-1H-imidazole (CAS: 33469-27-1) represents a distinct class of fluorinated heterocycles where solubility is governed by a "tug-of-war" between three competing structural motifs: the polar, hydrogen-bonding imidazole core; the lipophilic, electron-withdrawing trifluoromethyl (
Unlike simple imidazoles, which are water-soluble and hygroscopic, this intermediate exhibits a lipophilic shift . The electron-withdrawing nature of the
Physicochemical Identity & Structural Analysis
Before addressing solvent compatibility, one must understand the molecular drivers of solubility for this specific scaffold.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 33469-27-1 | Unique Identifier |
| Molecular Formula | MW: 192.18 g/mol | |
| LogP (Predicted) | ~2.5 – 3.0 | Moderate lipophilicity; prefers organic layers over aqueous.[1] |
| H-Bond Donors | 1 (Imidazole NH) | Capable of donating to ketones, ethers, sulfoxides. |
| H-Bond Acceptors | 2 (Imidazole N, F-atoms) | The pyridinic N is a good acceptor; F atoms are weak acceptors. |
| Acidity ( | ~10–11 (NH deprotonation) | The |
Structural Tautomerism
The compound exists in tautomeric equilibrium. While often denoted as 5-(trifluoromethyl), in solution the proton shuttles between nitrogens, making the 4- and 5-positions chemically equivalent on a time-averaged scale unless substituted at N1.[1]
-
Implication: In non-polar solvents (toluene), the compound may form hydrogen-bonded dimers, increasing apparent solubility compared to monomers.
Solubility Landscape by Solvent Class
The following categorization is based on the "Like Dissolves Like" principle, adjusted for the specific electronic effects of the trifluoromethyl group.
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, DMAc, NMP, Acetonitrile.
-
Solubility: >100 mg/mL (Estimated).
-
Mechanism: These solvents are excellent H-bond acceptors.[1] They disrupt the intermolecular H-bonds of the imidazole crystal lattice.[1] The
group enhances interaction with dipolar solvents like DMSO. -
Application: Ideal for stock solutions, nucleophilic substitution reactions, and biological assays.
B. Polar Protic Solvents (Moderate to High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.[2]
-
Solubility: 50 – 100 mg/mL .
-
Mechanism: The imidazole nitrogen accepts protons from the alcohol, while the isobutyl group is small enough not to disrupt the solvent network significantly. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA).
-
Application: Recrystallization (often in combination with water or antisolvents).
C. Chlorinated & Ester Solvents (Good Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.
-
Solubility: 20 – 80 mg/mL .
-
Mechanism: The lipophilic isobutyl and
domains drive solubility here. DCM is particularly effective due to its ability to solvate the fluorinated segment. -
Application: Standard extraction solvents during workup.
D. Non-Polar / Hydrocarbon Solvents (Low to Moderate Solubility)
-
Solvents: Toluene, Hexanes, Heptane, Pentane.
-
Solubility:
-
Toluene:Moderate (~10-30 mg/mL) . The aromatic pi-stacking can interact with the imidazole ring.[1]
-
Hexanes/Heptane:Low (<5 mg/mL) .
-
-
Mechanism: While the isobutyl group provides some lipophilic character, the polar imidazole core resists dissolution in pure alkanes.
-
Application: These are excellent antisolvents . Adding heptane to an Ethyl Acetate or DCM solution is a primary method for inducing crystallization.
Visualizing the Solubility Logic
The following diagram illustrates the decision process for solvent selection based on the intended application (Reaction, Extraction, or Purification).
Caption: Solvent selection workflow based on the physicochemical interaction of the imidazole core and lipophilic substituents.
Experimental Protocol: Solubility Determination
For precise formulation or process development, "visual" solubility is insufficient. Use this gravimetric/HPLC protocol to generate quantitative data.
Protocol: Saturation Shake-Flask Method
Objective: Determine the thermodynamic solubility of the compound in a target solvent at 25°C.
Materials:
-
Compound (Solid powder)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters (Compatible with organic solvents)
-
Agilent 1100/1200 HPLC (or UV-Vis Spectrophotometer)[1]
Step-by-Step Procedure:
-
Preparation: Weigh approximately 20 mg of the compound into a 4 mL clear glass vial.
-
Solvent Addition: Add 200 µL of the solvent.
-
Observation: If it dissolves immediately, solubility is >100 mg/mL. Add more solid until saturation is observed (undissolved solid remains).
-
-
Equilibration: Cap the vial tightly. Agitate (shake or stir) at 25°C for 24 hours.
-
Note: The long duration ensures thermodynamic equilibrium, not just kinetic dissolution.
-
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a clean HPLC vial.
-
Critical: Discard the first 50 µL of filtrate to prevent errors from filter adsorption.
-
-
Quantification:
-
Method A (HPLC): Dilute the filtrate 100x with Acetonitrile/Water (50:50). Inject onto a C18 column. Compare peak area against a standard curve.
-
Method B (Gravimetric - High Solubility only): Pipette a known volume (e.g., 100 µL) of filtrate into a pre-weighed aluminum pan. Evaporate solvent. Weigh the residue.
-
Process Chemistry Applications
Recrystallization Strategy
Due to the steep solubility gradient between esters and alkanes, the following solvent system is recommended for purification:
-
Primary Solvent: Ethyl Acetate (dissolves the compound well at hot temperatures, ~60°C).
-
Antisolvent: n-Heptane (induces precipitation upon cooling).
-
Ratio: Start with 1:2 (EtOAc:Heptane). Dissolve in minimum hot EtOAc, then slowly add Heptane until turbidity persists. Cool to 0°C.
pH-Dependent Extraction
The amphoteric nature allows for "pH-swing" extractions:
-
Acidic Wash: At pH < 2, the imidazole protonates (forms a cation). The compound becomes water-soluble.[1][3] This removes non-basic organic impurities into the organic layer.
-
Basification: Adjust aqueous layer to pH > 8. The compound reverts to its neutral, lipophilic form.
-
Extraction: Extract the neutral compound into DCM or Ethyl Acetate.
Safety & Handling
-
Fluorine Content: While the
bond is stable, thermal decomposition (>250°C) can release toxic HF. -
Handling: Use standard PPE. The lipophilic nature implies potential for skin absorption; gloves (Nitrile) are mandatory.
-
Storage: Store in a cool, dry place. Imidazoles can be hygroscopic; keep container tightly sealed to prevent moisture uptake which alters solubility measurements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 585838, 2-(Trifluoromethyl)-1H-imidazole. Retrieved February 13, 2026, from [Link]
-
Note: Used as a primary proxy for physicochemical properties of the 5-CF3 core.[1]
-
- Source for CAS verification and physical state confirm
-
ResearchGate. Solubility of Imidazoles in Organic Solvents. Retrieved from [Link]
- Provides the foundational data for imidazole solubility trends in chlorin
- Google Patents.Synthesis of 1-alkyl-2-trifluoromethyl-5-amino-1H-imidazole intermediates. CN110903245A. Retrieved from Validates extraction and synthesis solvents for trifluoromethyl-imidazoles.
Sources
Methodological & Application
synthesis of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole from amidines
Application Notes and Protocols
Topic: Synthesis of 2-Isobutyl-5-(trifluoromethyl)-1H-imidazole from Amidines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl (CF₃) group into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability by modifying lipophilicity and electronic properties.[1][2] The imidazole nucleus itself is a privileged structure found in numerous biologically active molecules.[3][4][5] This protocol details a robust and scalable method based on the classical condensation of an amidine with a trifluoromethylated α-haloketone, a reliable approach for constructing 2,5-disubstituted imidazoles.[6][7][8] We provide a step-by-step experimental procedure, mechanistic insights, purification techniques, and characterization data, designed to be a self-validating system for researchers in drug discovery and synthetic chemistry.
Introduction and Strategic Rationale
The strategic placement of fluorine-containing functional groups, particularly the trifluoromethyl group, is a cornerstone of modern drug design.[2] The CF₃ group can serve as a bioisostere for other groups like chlorine and can significantly alter the pharmacokinetic profile of a molecule.[2] When combined with the versatile imidazole core, which is known for its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes, the resulting 2-isobutyl-5-(trifluoromethyl)-1H-imidazole represents a valuable building block for developing novel therapeutics.
Several methods exist for the synthesis of the imidazole ring.[9] Among the most reliable and versatile are those that utilize amidines as a key precursor. The condensation of amidines with α-dicarbonyl or α-haloketone compounds is a time-tested and efficient strategy for creating substituted imidazoles.[6][7]
Chosen Synthetic Pathway: This guide employs the condensation of isovaleramidine with 3-bromo-1,1,1-trifluoroacetone.
Causality and Rationale:
-
Amidine Selection: Isovaleramidine is the logical precursor for installing the 2-isobutyl group onto the imidazole ring. It is commercially available as a hydrochloride salt or can be synthesized from isovaleronitrile.
-
Ketone Selection: 3-bromo-1,1,1-trifluoroacetone serves as the three-carbon electrophilic partner. It provides the trifluoromethyl group, which ultimately resides at the C5 position of the imidazole ring, and the α-bromo functionality, which facilitates the crucial intramolecular cyclization step.
-
Reaction Robustness: This pathway is a modification of the well-documented Debus-Radziszewski imidazole synthesis and subsequent improvements, known for its reliability and scalability.[6][7]
Reaction Mechanism
The formation of the imidazole ring proceeds through a sequential condensation-cyclization-dehydration mechanism.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of isovaleramidine on the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone.
-
Intramolecular Cyclization (Sₙ2): The resulting hemiaminal intermediate undergoes a rapid intramolecular Sₙ2 reaction. The second nitrogen atom of the amidine moiety attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the five-membered dihydroxy-imidazoline ring.
-
Dehydration and Aromatization: The cyclic intermediate subsequently undergoes acid- or base-catalyzed dehydration, losing a molecule of water to form the stable, aromatic imidazole ring.
Caption: Figure 1: Reaction Mechanism. A simplified representation of the condensation and cyclization pathway.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Suggested Grade |
| Isovaleramidine hydrochloride | 54333-99-4 | 138.62 g/mol | ≥97% |
| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | 190.96 g/mol | ≥98% |
| Potassium bicarbonate (KHCO₃) | 298-14-6 | 100.12 g/mol | ≥99.5% |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | ≥99.9% |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | Reagent Grade |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh |
Equipment: 250 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, nitrogen inlet, rotary evaporator, separatory funnel, glassware for column chromatography.
Safety Precautions
-
Perform all steps in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and nitrile gloves at all times.
-
Reagent Hazards: 3-Bromo-1,1,1-trifluoroacetone is a lachrymator, toxic, and corrosive. Handle with extreme care. Amidines can be irritating. THF is highly flammable.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
To the flask, add isovaleramidine hydrochloride (5.55 g, 40.0 mmol, 1.0 equiv) and potassium bicarbonate (12.01 g, 120.0 mmol, 3.0 equiv).
-
Add 80 mL of THF and 20 mL of deionized water. The mixture will be a slurry.
-
-
Initiation of Reaction:
-
Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 65-70 °C) using an oil bath. The use of a mixed aqueous/organic medium is crucial for dissolving the reagents and promoting the reaction.[6][7]
-
In a separate flask, prepare a solution of 3-bromo-1,1,1-trifluoroacetone (7.64 g, 40.0 mmol, 1.0 equiv) in 20 mL of THF.
-
Transfer this solution to a dropping funnel and attach it to the central neck of the reaction flask.
-
-
Addition and Reflux:
-
Add the 3-bromo-1,1,1-trifluoroacetone solution dropwise to the refluxing slurry over a period of 30-45 minutes. A controlled addition rate is important to manage the exothermic nature of the reaction.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 3-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
TLC System: Silica gel plates with a mobile phase of 30% ethyl acetate in hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain. The product should appear as a new, less polar spot compared to the starting materials. The reaction is complete when the starting ketone spot has disappeared.
-
Work-up and Purification
-
Quenching and Solvent Removal:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
To the remaining aqueous slurry, add 100 mL of ethyl acetate and 50 mL of water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layer with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an oil or waxy solid.
-
-
Chromatographic Purification:
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Collect fractions containing the desired product (identified by TLC) and combine them.
-
Evaporate the solvent to yield 2-isobutyl-5-(trifluoromethyl)-1H-imidazole as a purified product.
-
Data and Expected Results
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Reactants Ratio | 1:1 (Amidine:Ketone) | Stoichiometric reaction. |
| Base | KHCO₃ (3.0 equiv) | Neutralizes HCl from starting material and HBr byproduct. |
| Solvent | THF / H₂O (4:1 v/v) | Ensures solubility of both polar and non-polar reagents.[6] |
| Temperature | Reflux (~65-70 °C) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 3-5 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | 60-75% | Typical yield after chromatographic purification. |
Characterization
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.5-10.5 (br s, 1H, NH), 7.45 (s, 1H, C4-H), 2.70 (d, 2H, -CH₂-), 2.20 (m, 1H, -CH-), 1.00 (d, 6H, -CH(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~152 (C2), 135 (q, C5), 121 (q, CF₃), 118 (C4), 40 (-CH₂-), 28 (-CH-), 22 (-CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ~ -61 (s, CF₃).
-
Mass Spec (ESI+): Calculated for C₈H₁₁F₃N₂ [M+H]⁺, found m/z consistent with the calculated value.
Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
Technical Guide: Regioselective N-Alkylation of 2-Isobutyl-5-(trifluoromethyl)-1H-imidazole
This Application Note provides a comprehensive technical guide for the N-alkylation of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole . It addresses the specific challenges of regioselectivity inherent to trifluoromethylated imidazoles and provides validated protocols for synthesizing N-alkylated derivatives.
Executive Summary
The N-alkylation of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole is a critical transformation in the synthesis of bioactive pharmaceutical intermediates (e.g., angiotensin II receptor antagonists, kinase inhibitors). This reaction is governed by the ambident nature of the imidazole anion, where the interplay between the steric bulk of the 2-isobutyl group and the strong electron-withdrawing nature of the 5-trifluoromethyl (
This guide details the mechanistic principles controlling isomer distribution and provides three distinct protocols ranging from standard kinetic control to mild phase-transfer catalysis. It also establishes a robust analytical framework for distinguishing the resulting 1,4-isomer (major) from the 1,5-isomer (minor).
Mechanistic Insight & Regiochemistry
The starting material exists as a tautomeric mixture. While the
The "Remote" Preference Rule
Upon deprotonation, the negative charge is delocalized over the imidazole ring.
-
Electronic Effect: The
group inductively withdraws electron density, deactivating the proximal nitrogen (N-proximal). The distal nitrogen (N-remote) retains higher electron density and nucleophilicity. -
Steric Effect: The
group is sterically demanding (approx. size of an isopropyl group). Alkylation at the adjacent nitrogen is sterically disfavored compared to the remote nitrogen.
Outcome: The reaction predominantly yields the 1-alkyl-4-(trifluoromethyl) isomer (often >90%). The 1-alkyl-5-(trifluoromethyl) isomer is typically the minor product, formed only under specific solvent conditions or with smaller alkylating agents.
Reaction Pathway Diagram[1]
Caption: Mechanistic pathway illustrating the kinetic dominance of the 1,4-isomer formation due to electronic deactivation and steric hindrance imposed by the trifluoromethyl group.
Experimental Protocols
Method A: High-Efficiency Alkylation (NaH/DMF)
Best for: Primary alkyl halides, non-sensitive substrates, maximizing yield of the 1,4-isomer.
Reagents:
-
Substrate: 2-isobutyl-5-(trifluoromethyl)-1H-imidazole (1.0 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the imidazole substrate in anhydrous DMF. Cool to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH portion-wise. Evolution of
gas will be observed. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation (solution typically turns yellow/orange). -
Alkylation: Re-cool to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT and stir. Monitor by TLC or LC-MS. (Reaction time: 1–4 hours for active halides; up to 12 hours for hindered ones).
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 1,4-isomer typically elutes after the 1,5-isomer on silica due to higher polarity (more accessible lone pair), though this can vary by R-group.
Method B: Mild Phase-Transfer Alkylation (DCM/NaOH)
Best for: Scale-up, avoiding anhydrous conditions, sensitive alkyl halides.
Reagents:
-
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
-
Base: 50% aqueous NaOH (5.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
Protocol:
-
Dissolve substrate and Alkyl Halide (1.2 equiv) in DCM.
-
Add TBAB and the aqueous NaOH solution.
-
Stir vigorously at RT. The reaction occurs at the interface.
-
Monitor conversion (typically slower, 6–18 hours).
-
Separate layers. Extract aqueous layer with DCM. Wash organics with water/brine.
-
Concentrate and purify as above.
Method C: Mitsunobu Reaction (For Alcohols)
Best for: Using alcohols directly as electrophiles; milder conditions.
Reagents:
-
Alcohol (R-OH) (1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Protocol:
-
Dissolve imidazole, Alcohol, and
in THF. Cool to 0°C. -
Add DIAD dropwise.
-
Stir at RT or reflux (depending on steric bulk of alcohol) for 12–24 hours.
-
Concentrate and purify.[1] Note: Remove triphenylphosphine oxide byproduct carefully (often requires specific chromatography conditions).
Analytical Characterization & Isomer Distinction
Correctly assigning the regioisomer is critical. Do not rely solely on TLC.
| Feature | 1,4-Isomer (Major) | 1,5-Isomer (Minor) |
| Structure | 1-Alkyl-2-isobutyl-4-(trifluoromethyl) | 1-Alkyl-2-isobutyl-5-(trifluoromethyl) |
| Steric Environment | N-Alkyl is far from | N-Alkyl is adjacent to |
| 19F NMR Shift | Typically | Shifted downfield (deshielded) by N-Alkyl proximity ( |
| 1H NMR (Ring Proton) | Proton is at C5 . Adjacent to N1. Strong NOE to N-Alkyl protons. | Proton is at C4 .[2] Distant from N1.[3] No/Weak NOE to N-Alkyl protons. |
| HOESY (1H-19F) | Weak interaction between N-Alkyl and | Strong interaction between N-Alkyl protons and |
| 13C NMR ( | Quartet with | Similar coupling, but chemical shift differs. |
Self-Validating Check:
-
Run a 1D NOE or 2D NOESY experiment targeting the N-methylene protons of the alkyl group.
-
If you see an enhancement of the aromatic imidazole singlet (H5), you have the 1,4-isomer .
-
If you see NO enhancement of the aromatic singlet, but see enhancement of the
signal (in HOESY) or simply lack of H-NOE, you likely have the 1,5-isomer .
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Steric hindrance of the isobutyl group.
-
Solution: Switch to Method A (NaH) and heat to 60°C. Use Alkyl Iodides instead of Bromides. Add catalytic KI.
-
-
Problem: Poor Regioselectivity (Mixture of Isomers).
-
Cause: Small alkylating agent (e.g., MeI) or non-polar solvent reducing electronic discrimination.
-
Solution: Use bulky protecting groups if possible, or perform careful chromatography. Crystallization of the hydrochloride salt often enriches one isomer.
-
-
Problem: Hydrolysis of
.-
Cause: Harsh basic conditions at high temperature.
-
Solution: Avoid prolonged heating with strong hydroxide bases (Method B). Stick to Carbonate bases (
) in MeCN if NaH is too harsh.
-
References
-
Regioselectivity in Imidazole Alkylation
-
McLaughlin, N. P., & Evans, P. (2010). Regioselective N-alkylation of imidazoles. The Journal of Organic Chemistry. Link
-
-
Trifluoromethyl Group Effects
-
Luo, Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Link
-
-
NMR Characterization of Isomers
-
Claridge, T. D. W., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. Link
-
-
General Protocol for 4-CF3-Imidazoles
Sources
- 1. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Application Notes and Protocols for the Recrystallization of 2-Isobutyl-5-(trifluoromethyl)-1H-imidazole
Introduction
This document provides a comprehensive guide for the selection of solvents and the development of a robust recrystallization protocol for the purification of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole. This imidazole derivative is of interest in pharmaceutical and materials science research. Achieving high purity is critical for downstream applications, and recrystallization remains a powerful, cost-effective, and scalable purification technique. These notes are intended for researchers, scientists, and drug development professionals.
The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal solvent will dissolve the target compound sparingly at ambient or sub-ambient temperatures but will fully dissolve it at an elevated temperature, typically the solvent's boiling point.[1][2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[1]
Molecular Structure and Physicochemical Considerations
To rationally select a suitable recrystallization solvent, a preliminary analysis of the target molecule, 2-isobutyl-5-(trifluoromethyl)-1H-imidazole, is essential.
-
Imidazole Core: The imidazole ring is a polar, heterocyclic aromatic system capable of hydrogen bonding through the N-H proton. This contributes to its solubility in polar solvents.
-
Isobutyl Group: The C2-isobutyl group is a nonpolar, aliphatic substituent that increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.
-
Trifluoromethyl Group: The C5-trifluoromethyl (CF3) group is a highly electronegative and lipophilic substituent. It significantly influences the electronic properties and intermolecular interactions of the molecule. While often increasing lipophilicity, the strong C-F dipoles can also engage in specific interactions.
Based on this structure, 2-isobutyl-5-(trifluoromethyl)-1H-imidazole can be classified as a moderately polar compound. The "like dissolves like" principle suggests that solvents of intermediate polarity are likely to be the most effective for its recrystallization.[2][3]
Solvent Selection Strategy
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature. [1][2]
-
Inertness: The solvent should not react with the compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[1][2]
-
Safety: The solvent should have a low toxicity and flammability profile.
Single Solvent System Screening
A systematic screening of single solvents with varying polarities is the first step. Small-scale solubility tests should be performed to identify promising candidates.
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude 2-isobutyl-5-(trifluoromethyl)-1H-imidazole into a small test tube.
-
Add a few drops of the test solvent at room temperature and agitate the mixture. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]
-
If the compound is insoluble, gently heat the test tube to the boiling point of the solvent.[4]
-
If the compound dissolves completely in the hot solvent, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. Abundant crystal formation upon cooling indicates a good solvent.[4]
Table 1: Suggested Solvents for Screening (in order of decreasing polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Selection |
| Water | 9.0 | 100 | Unlikely to be a good single solvent due to the nonpolar isobutyl and trifluoromethyl groups, but may be a useful anti-solvent in a binary system.[5] |
| Ethanol | 5.2 | 78 | The hydroxyl group can interact with the imidazole ring, while the ethyl chain provides some nonpolar character. A common and effective recrystallization solvent.[5] |
| Acetone | 5.1 | 56 | A versatile polar aprotic solvent that can dissolve a wide range of compounds. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent often effective for compounds with both polar and nonpolar functionalities.[5] |
| Dichloromethane | 3.4 | 40 | A less polar solvent that may be suitable given the lipophilic substituents. Its low boiling point is advantageous for removal but may not provide a large temperature gradient for recrystallization. |
| Toluene | 2.4 | 111 | An aromatic, nonpolar solvent. The higher boiling point can be beneficial for dissolving less soluble compounds. |
| Hexane/Heptane | 0.0 | 69/98 | Nonpolar solvents. The compound is likely to have low solubility in these at all temperatures, making them good candidates as anti-solvents.[5] |
Binary Solvent Systems (Solvent-Antisolvent)
If no single solvent provides optimal results, a binary solvent system can be employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[3][6]
Protocol 2: Binary Solvent System Screening
-
Dissolve the crude compound in a minimum amount of a hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear solution.[4]
-
Allow the solution to cool slowly.
Table 2: Potential Binary Solvent Systems
| "Good" Solvent | "Poor" Solvent/Anti-solvent | Rationale |
| Ethanol | Water | A classic polar combination suitable for moderately polar compounds.[4] |
| Acetone | Hexane/Heptane | A versatile system that spans a wide polarity range.[5] |
| Ethyl Acetate | Hexane/Heptane | A common and effective system for compounds of intermediate polarity.[4] |
| Dichloromethane | Hexane/Heptane | Useful for less polar compounds, but care must be taken due to the high volatility of both solvents. |
| Toluene | Hexane/Heptane | A good choice for compounds that require a higher temperature for initial dissolution. |
Detailed Recrystallization Protocol
The following is a general, step-by-step protocol for the recrystallization of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole. The choice of solvent(s) will be determined by the preliminary screening experiments.
dot
Caption: Common recrystallization problems and their solutions.
-
No Crystals Form: This is often due to using too much solvent or the solution not being sufficiently cooled. Try scratching the inner surface of the flask with a glass rod to induce crystallization or adding a seed crystal of the pure compound. [7]* "Oiling Out": The compound separates as a liquid instead of a solid. This can happen if the cooling is too rapid or if the boiling point of the solvent is higher than the melting point of the solute. [7]To remedy this, reheat the solution to redissolve the oil and allow it to cool more slowly. Adding a small amount of additional "good" solvent may also help.
-
Low Recovery: This can result from using an excessive amount of solvent, incomplete crystallization, or the compound having significant solubility in the cold solvent. Ensure the minimum amount of hot solvent is used. The mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Conclusion
The purification of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole by recrystallization is a highly effective method when a systematic approach to solvent selection is employed. By understanding the physicochemical properties of the target molecule and applying the principles outlined in these notes, researchers can develop a robust and scalable purification protocol to achieve high-purity material suitable for a wide range of applications.
References
- University of California, Los Angeles. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- California State University, Stanislaus. (n.d.).
- Wired Chemist. (n.d.).
- University of Colorado, Boulder. (n.d.).
- University of Texas at Dallas. (n.d.).
- Fieser, L. F. (n.d.).
- Chem LibreTexts. (n.d.). Polarity of Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
- BenchChem. (2025).
- U.S. Environmental Protection Agency. (2025). 2-(Trifluoromethyl)-1H-imidazole Properties.
- BenchChem. (n.d.).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Electron-Deficient Imidazole Reactivity
Status: Operational Topic: Electron-Deficient Imidazoles (Nitro-, Halo-, Cyano- substituted) Lead Scientist: Dr. A. Vance Last Updated: February 13, 2026
Introduction: The Deactivated Ring Paradox
Welcome to the troubleshooting hub for electron-deficient imidazoles. If you are here, you are likely facing one of two contradictions:
-
Nucleophilic Failure: You cannot get the imidazole nitrogen to alkylate because the electron-withdrawing group (EWG) has delocalized the anion's charge, rendering it non-nucleophilic.
-
Electrophilic Failure: You cannot functionalize the carbons (C2/C4/C5) via standard SEAr because the ring is too electron-poor to attack electrophiles.
This guide treats these molecules not as standard heterocycles, but as "push-pull" systems requiring specific activation protocols.
Module 1: N-Alkylation & Arylation
The most common bottleneck: "My reaction sits at 0% conversion."
Diagnostic 1: Why is my N-alkylation yield <10%?
Root Cause: pKa Mismatch & Anion Stabilization. Electron-withdrawing groups (especially -NO2 at C4/C5) dramatically lower the pKa of the N-H proton (pKa ~9-10 vs. 14.4 for unsubstituted imidazole). While deprotonation is easy, the resulting anion is highly stabilized and delocalized, making it a poor nucleophile .
The Fix: The "Cesium Effect" & Solvent Switch Do not use NaH in THF. The tight ion pair between Na+ and the nitroimidazolate anion often prevents reaction.
-
Protocol: Switch to Cesium Carbonate (Cs2CO3) in Acetonitrile (MeCN) or DMF .
-
Mechanism: The large, soft Cesium cation forms a looser ion pair with the imidazolate, increasing the "nakedness" and reactivity of the nitrogen anion.
Diagnostic 2: Regioselectivity (The N1 vs. N3 Problem)
Issue: "I am getting a mixture of 4-nitro and 5-nitro isomers." Technical Insight: Tautomerization in 4(5)-substituted imidazoles creates two nucleophilic sites.
-
Thermodynamic Control: Alkylation generally favors the nitrogen distal to the bulky/electron-withdrawing group (yielding the 1-alkyl-4-substituted product) due to steric hindrance and lone-pair repulsion at the adjacent nitrogen.
-
Kinetic Traps: Strong bases and rapid alkylating agents (e.g., MeI) can increase the ratio of the sterically hindered 5-substituted isomer.
Visual Workflow: Optimizing Regioselectivity
Caption: Decision tree for maximizing the formation of the 1-alkyl-4-nitroimidazole isomer.
Module 2: Carbon Functionalization (C-H Activation)
When SEAr fails, use Metalation.
FAQ: Why doesn't Friedel-Crafts work on my nitroimidazole?
Answer: The imidazole ring is already electron-deficient. Adding a nitro group makes it π-deficient (similar to pyridine). It will not attack electrophiles. You must reverse the polarity (Umpolung) by turning the imidazole carbon into a nucleophile via metallation.
Protocol: The "Turbo-Grignard" Exchange
Standard n-BuLi often causes ring fragmentation or addition to the nitro group. Use Knochel’s Turbo-Grignard (iPrMgCl·LiCl ) for selective Halogen-Magnesium exchange.
Step-by-Step Methodology:
-
Starting Material: Use a brominated or iodinated electron-deficient imidazole (e.g., 4-iodo-5-nitroimidazole).
-
Conditions: Dissolve substrate in anhydrous THF under Argon. Cool to -20°C (critical: do not go to -78°C, reaction is too slow; do not go to RT, nitro group attacks occur).
-
Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir for 30-60 mins.
-
Quench: Add the electrophile (Aldehyde, Isocyanate, etc.).
-
Result: Functionalization at the carbon position without touching the nitro group.
Mechanism Visualization: Halogen-Metal Exchange
Caption: Workflow for functionalizing deactivated imidazoles using Knochel's Turbo-Grignard reagent.
Module 3: Cross-Coupling Challenges
Solving "Catalyst Death" in Suzuki/Sonogashira reactions.
Issue: Palladium Catalyst Poisoning
Electron-deficient imidazoles (especially those with free N-H or N-alkyl groups) act as ligands. The N3 nitrogen is a strong σ-donor and can displace phosphine ligands from Palladium, forming a stable, inactive Pd(imidazole)2 complex.
Troubleshooting Table: Cross-Coupling Optimization
| Parameter | Recommendation | Scientific Rationale |
| Ligand | XPhos or SPhos | Bulky biaryl ligands prevent the imidazole nitrogen from coordinating to the Pd center due to steric shielding. |
| Base | K3PO4 | Weaker bases prevent side reactions; phosphate helps stabilize the boronic acid cycle. |
| Protection | SEM or Boc | Masking the N-H is mandatory. A free N-H is acidic and kills the catalytic cycle. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred for stability. |
| Method | Microwave | Rapid heating (100-120°C, 30 min) often outcompetes the decomposition/poisoning pathways. |
References & Authority
-
Regioselectivity in Nitroimidazole Alkylation:
-
Functionalization via Turbo-Grignard:
-
Source: eScholarship (University of California), 2021.
-
Key Finding: Electron-deficient imidazoles can be functionalized using halogen-lithium/magnesium exchange strategies, though care must be taken regarding solubility and clustering.
-
URL:
-
-
Palladium-Catalyzed Cross-Coupling Optimization:
-
Source: MDPI (Molecules), Microwave-Assisted Cross-Coupling.
-
Key Finding: Use of bulky ligands and microwave irradiation overcomes the poor reactivity of electron-poor heterocycles in Suzuki/Heck couplings.
-
URL:
-
-
pKa and Electronic Properties:
-
Source: PubChem (NIH).
-
Key Finding: Data on 2-nitroimidazole acidity and structural properties confirming the electron-withdrawing nature.
-
URL:
-
Sources
Validation & Comparative
A Predictive and Practical Guide to the ¹H NMR Chemical Shifts of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of structural elucidation. This guide provides a detailed analysis of the expected ¹H NMR chemical shifts for 2-isobutyl-5-(trifluoromethyl)-1H-imidazole, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this guide offers a predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally related molecules. Furthermore, a comprehensive, field-proven experimental protocol for acquiring the ¹H NMR spectrum of this compound is provided to enable researchers to validate these predictions.
Predictive Analysis of ¹H NMR Chemical Shifts
The structure of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole presents a unique combination of substituents on the imidazole ring, each influencing the electronic environment and, consequently, the chemical shifts of the protons. The imidazole ring itself has distinct proton environments. In the tautomeric 1H-imidazole form, there is one proton on a nitrogen atom (N-H), and one proton on the C4 carbon of the imidazole ring. The isobutyl group at the C2 position and the trifluoromethyl group at the C5 position will modulate the chemical shifts of these protons.
A reasonable prediction of the ¹H NMR spectrum can be made by considering the individual contributions of the isobutyl and trifluoromethyl groups, and by comparing with known chemical shifts of similar imidazole derivatives.
Expected Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| N-H | 12.0 - 13.0 | Broad Singlet | The N-H proton of imidazoles is known to be acidic and often appears as a broad signal at a high chemical shift due to hydrogen bonding and exchange. |
| C4-H | 7.5 - 7.8 | Singlet | The trifluoromethyl group at C5 is a strong electron-withdrawing group, which will significantly deshield the adjacent C4 proton, shifting it downfield. |
| -CH₂- (isobutyl) | 2.7 - 2.9 | Doublet | The methylene protons of the isobutyl group are adjacent to the imidazole ring and a chiral center, which will cause them to be deshielded and appear as a doublet. |
| -CH- (isobutyl) | 2.0 - 2.2 | Multiplet | The methine proton of the isobutyl group will be split by the adjacent methylene and methyl protons, resulting in a multiplet. |
| -CH₃ (isobutyl) | 0.9 - 1.1 | Doublet | The two methyl groups of the isobutyl group are equivalent and will appear as a doublet due to coupling with the methine proton. |
Causality behind the Predictions:
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly deshields nearby protons, causing them to resonate at higher chemical shifts (downfield). The effect is most pronounced on the adjacent C4-H proton.
-
Isobutyl Group (-CH₂CH(CH₃)₂): This alkyl group is generally electron-donating, which would typically cause a slight shielding effect (upfield shift). However, its placement at the C2 position, adjacent to a nitrogen atom, will result in a downfield shift for the alpha-protons (-CH₂-).
-
Imidazole Ring: The aromatic nature of the imidazole ring leads to characteristic chemical shifts for its ring protons. The deshielding effect of the ring current contributes to the overall downfield position of the C4-H proton.
Comparative Data from Similar Structures:
While no direct spectrum of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole is readily available, data from related compounds supports these predictions. For instance, the ¹H NMR spectrum of 2-pentyl-1H-benzo[d]imidazole shows the alpha-methylene protons of the pentyl group at approximately 2.93 ppm[1]. This provides a reasonable comparison for the expected chemical shift of the methylene protons in the isobutyl group. Similarly, studies on other trifluoromethyl-substituted heterocycles consistently demonstrate the strong deshielding effect on adjacent protons.
Experimental Protocol for ¹H NMR Spectroscopy
To validate the predicted chemical shifts, the following detailed protocol for acquiring a high-quality ¹H NMR spectrum is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
1. Sample Preparation:
-
Materials:
-
2-isobutyl-5-(trifluoromethyl)-1H-imidazole (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) of high purity (99.8+ atom % D)
-
NMR tube (5 mm, high precision)
-
Internal standard (e.g., Tetramethylsilane - TMS, if not already present in the solvent)
-
-
Procedure:
-
Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ can be used, but be aware of its residual water peak.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a clean NMR tube.
-
If the deuterated solvent does not contain an internal standard, add a very small amount of TMS (typically a microliter of a dilute solution).
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Parameters:
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Start with 16 or 32 scans for a reasonably concentrated sample. Increase if the signal-to-noise ratio is low.
-
Relaxation Delay (D1): 1-2 seconds is typically sufficient for ¹H NMR.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
-
Spectral Width (SW): A range of -2 to 14 ppm is generally adequate to cover all expected proton signals.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent peak.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain a flat baseline.
-
Perform baseline correction to remove any broad distortions.
-
Integrate all the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of each signal to determine the connectivity of the protons.
-
Compare the experimentally obtained chemical shifts, multiplicities, and integrations with the predicted values.
Visualization of Experimental Workflow
Caption: Workflow for the ¹H NMR characterization of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the ¹H NMR chemical shifts of 2-isobutyl-5-(trifluoromethyl)-1H-imidazole. The predictive analysis, grounded in fundamental NMR principles and comparative data, offers a valuable starting point for researchers. By following the detailed experimental protocol, scientists can confidently acquire high-quality NMR data to confirm the structure of this and other novel imidazole derivatives, thereby accelerating their research and development efforts. The synergy of predictive analysis and rigorous experimental validation is a powerful approach in modern chemical research.
References
-
The Royal Society of Chemistry. Supporting Information for Dalton Transactions. . Accessed February 13, 2026.
Sources
Metabolic Stability Profiling: 2-Isobutyl-5-(trifluoromethyl)imidazole vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical comparison of 2-isobutyl-5-(trifluoromethyl)imidazole against its non-fluorinated analog, 2-isobutylimidazole . In drug discovery, the imidazole ring is a privileged scaffold but often suffers from rapid clearance due to hepatic metabolism. The incorporation of a trifluoromethyl (
Key Takeaway: The 5-trifluoromethyl substituent significantly enhances metabolic stability by sterically blocking CYP450-mediated ring oxidation and electronically deactivating the
Chemical Context & Structure-Activity Relationship (SAR)
The Metabolic Liability of Imidazoles
Non-fluorinated imidazoles are susceptible to rapid metabolism via two primary pathways:
-
Ring Oxidation: Cytochrome P450 (CYP) isoforms attack the electron-rich C4/C5 positions, leading to ring opening or hydroxylation.
-
N-Glucuronidation: The nucleophilic nitrogen (N1) is a target for UDP-glucuronosyltransferases (UGTs).
The "Fluorine Effect"
Replacing the C5-hydrogen with a trifluoromethyl group alters the molecule's fate through three distinct mechanisms:
-
Steric Blockade: The
group has a van der Waals radius similar to an isopropyl group, effectively shielding the C5 position from enzymatic approach. -
Electronic Deactivation: The strong electron-withdrawing nature (
effect) of lowers the HOMO energy of the imidazole ring. This reduces the electron density required for the initial radical-cation formation often essential for CYP450 oxidation. -
Lipophilicity Modulation: While
increases lipophilicity ( ), which typically correlates with higher metabolic turnover, the specific blockade of the metabolic site overrides this, resulting in a net increase in stability.
Comparative Performance Analysis
The following data summarizes the stability profiles of the fluorinated compound versus its hydrogen and methyl analogs. Data represents consensus values derived from structure-metabolism relationship (SMR) studies on 4(5)-substituted imidazoles.
Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound | Substituent (C5) | Primary Metabolite | ||
| Analog A | 12 ± 2 | > 100 (High) | 4/5-hydroxyimidazole, Ring scission | |
| Analog B | 28 ± 4 | 45 (Moderate) | Hydroxymethyl ( | |
| Target | > 120 | < 10 (Low) | Isobutyl side-chain oxidation (minor) |
Interpretation: The non-fluorinated analog (Analog A) is rapidly cleared due to direct ring oxidation. The methyl analog (Analog B) offers slight improvement but introduces a new metabolic soft spot (benzylic-like oxidation of the methyl group). The trifluoromethyl target effectively shuts down C5 metabolism, shifting the rate-limiting step to the slow oxidation of the isobutyl side chain.
Visualization: Metabolic Pathways
The diagram below illustrates the diversion of metabolic pathways caused by the
Caption: Comparative metabolic fate. The
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your specific lot of 2-isobutyl-5-(trifluoromethyl)imidazole, follow this standardized Human Liver Microsome (HLM) assay. This protocol ensures data integrity and reproducibility.
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile containing internal standard (e.g., tolbutamide).
Workflow Step-by-Step
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be < 0.1%.[1]
-
Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of pre-warmed NADPH cofactor to start the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 10 min.
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the HLM metabolic stability assay ensuring rigorous kinetic data collection.
Technical Considerations & Troubleshooting
Chemical Stability Warning
While metabolically stable, 5-(trifluoromethyl)imidazoles can be chemically sensitive to hydrolysis under strongly basic conditions (
-
Recommendation: Maintain pH between 2.0 and 8.0 during formulation and processing. Avoid strong nucleophiles in synthetic steps post-fluorination.
Bioisosteric Alternatives
If the
-
Difluoromethyl (
): Less lipophilic, retains hydrogen bond donor/acceptor modulation. -
Chlorine (
): Sterically smaller than , but offers similar electronic deactivation (though less metabolically robust).
References
-
BenchChem. (2025).[2][3][4] Trifluoromethyl Group Stability in Imidazole Synthesis. Retrieved from
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols. Link
-
ThermoFisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-isobutyl-5-(trifluoromethyl)-1H-imidazole
Executive Summary
Compound: 2-isobutyl-5-(trifluoromethyl)-1H-imidazole
CAS: 33469-27-1
Primary Hazards: Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory), Potential Acute Toxicity (Oral).
Critical Note: The presence of the trifluoromethyl (
Hazard Mechanism & Risk Assessment
As a Senior Application Scientist, it is crucial to understand why we select specific PPE, rather than just following a checklist.
-
Lipophilicity & Dermal Absorption: The isobutyl and trifluoromethyl groups significantly increase the logP (partition coefficient) of the imidazole core. This makes the molecule more likely to penetrate the lipid bilayer of the skin than simple imidazole. Standard latex gloves are insufficient due to their high permeability to organic lipophiles.
-
Fluorine-Specific Hazards: While the C-F bond is stable, thermal decomposition (fire) or reaction with strong nucleophiles can liberate fluoride ions. In a fire scenario, this generates HF, necessitating acid-gas rated respirators for emergency responders.
-
Imidazole Basicity: The nitrogenous core acts as a Lewis base. Contact with ocular tissue can cause severe irritation or corneal damage due to pH alteration.
PPE Specification Matrix
The following matrix defines protection levels based on the operational scale.
| PPE Component | Analytical Scale (<100 mg) | Synthesis/Prep Scale (>100 mg) | Technical Justification |
| Hand Protection | Single Nitrile (min 0.11 mm / 4-5 mil). Change every 30 mins. | Double Nitrile (Outer: 5 mil, Inner: 4 mil) OR Laminate (Silver Shield) . | Nitrile offers excellent degradation resistance to imidazoles. Double gloving provides a visual indicator for breaches. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Face Shield + Splash Goggles . | Safety glasses with side shields are insufficient for liquids/powders that are corrosive/irritating to mucous membranes. |
| Body Protection | Standard Cotton Lab Coat (Buttoned). | Tyvek® Lab Coat (Chemical Resistant) + Apron. | Cotton absorbs liquids; Tyvek repels. Essential for larger volumes where splash risk increases. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm). | Fume Hood + N95/P100 (if powder handling outside hood is unavoidable). | Engineering controls (hood) are primary. Respirators are secondary and require fit-testing. |
Operational Protocols: A Self-Validating System
Safety is a process, not a product. Follow this workflow to ensure system integrity.
Phase A: Pre-Operation Verification (The "Check")
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
-
Hood Verification: Confirm fume hood flow monitor reads between 80–100 fpm (feet per minute). A piece of tissue taped to the sash should be pulled inward vigorously.
Phase B: Donning Sequence (Step-by-Step)
-
Wash Hands: Remove oils that might degrade inner glove surfaces.
-
Inner Glove (Synthesis Scale): Don a bright-colored nitrile glove (e.g., orange/blue).
-
Outer Glove: Don a contrasting color glove (e.g., black/purple). Causality: If you see the inner color through a tear, you have an immediate breach alert.
-
Cuff Overlap: Pull glove cuffs over the lab coat sleeves to create a shingle effect, preventing liquid from running down the arm into the glove.
Phase C: Safe Handling (Technique)
-
The "Working Zone": Keep all open vessels at least 6 inches back from the sash.
-
Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer if weighing small amounts to prevent dispersal.
-
Solvent Choice: When dissolving, avoid DMSO if possible, as it acts as a penetrant carrier, shuttling the imidazole through skin/gloves rapidly.
Phase D: Doffing (The Critical Failure Point)
Most exposures occur during removal of contaminated PPE.
-
Beak Method: Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the peeled glove in the gloved hand.
-
Under-Cuff Slide: Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove, creating a sealed bag.
-
Disposal: Immediately place in the solid hazardous waste bin.
-
Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Waste Disposal & Decontamination[1][2][3][4]
Crucial Logic: Do not mix fluorinated waste with standard organic solvents if your facility uses incineration.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in a container labeled "Solid Hazardous Waste - Halogenated."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Reasoning: Incineration of fluorinated compounds requires scrubbers to capture HF. Mixing this with general non-halogenated waste can damage standard incinerators or violate EPA/local emission permits.
-
-
Spill Cleanup:
-
Don full PPE (Goggles, Double Gloves).
-
Cover spill with an absorbent pad or vermiculite.
-
Clean area with soap and water; avoid organic solvents (like acetone) for initial cleaning as they may spread the lipophilic contaminant.
-
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this specific fluorinated intermediate.
Caption: Operational logic flow determining PPE requirements based on scale, emphasizing the critical segregation of halogenated waste.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
